molecular formula C6H9NO2 B1140519 (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid CAS No. 102579-71-5

(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid

Cat. No.: B1140519
CAS No.: 102579-71-5
M. Wt: 127.14
InChI Key:
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Description

(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid is an organic compound characterized by a cyclopentene ring with an amino group at the 4-position and a carboxylic acid group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid typically involves the following steps:

    Cyclopentene Formation: The initial step involves the formation of the cyclopentene ring, which can be achieved through various cyclization reactions.

    Amino Group Introduction: The amino group is introduced at the 4-position through amination reactions. This can be done using reagents such as ammonia or amines under appropriate conditions.

    Carboxylic Acid Group Introduction: The carboxylic acid group is introduced at the 1-position through carboxylation reactions. This can be achieved using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The amino group can undergo substitution reactions with electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, aldehydes, and substituted amino derivatives.

Scientific Research Applications

(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the biological activity and mechanism of action of related compounds.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentene-1-carboxylic acid: Lacks the amino group at the 4-position.

    4-aminocyclopentane-1-carboxylic acid: Lacks the double bond in the cyclopentene ring.

    Cyclopent-2-ene-1-carboxylic acid: Lacks the amino group at the 4-position.

Uniqueness

(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid is unique due to the presence of both the amino group and the carboxylic acid group on a cyclopentene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1-2,4-5H,3,7H2,(H,8,9)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCHZFWYUPZZKL-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C=C[C@@H]1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168471-40-7
Record name (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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